molecular formula C14H20N2 B7873341 Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- CAS No. 64075-39-4

Benzenemethanamine, N-(cyclohexylcarbonimidoyl)-

Cat. No.: B7873341
CAS No.: 64075-39-4
M. Wt: 216.32 g/mol
InChI Key: MEPAYEULTCKPGR-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-(cyclohexylcarbonimidoyl)-, is a substituted benzylamine derivative characterized by a cyclohexylcarbonimidoyl group attached to the nitrogen atom of the benzenemethanamine backbone. For instance, N-cyclohexyl-benzenemethanamine monohydrochloride (CAS 16350-96-2) shares a cyclohexyl substituent and is used in pharmaceutical research as a synthetic intermediate . Another analog, benzenemethanamine, N-(cyclohexylmethyl) (CAS 4352-47-0), features a cyclohexylmethyl group and has been discontinued in laboratory supply catalogs . These compounds are typically employed in catalysis, organic synthesis, and medicinal chemistry due to their amine functionality and tunable steric/electronic properties.

Properties

IUPAC Name

N'-benzylcyclohexanecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPAYEULTCKPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=NCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442761
Record name Benzenemethanamine, N-(cyclohexylcarbonimidoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64075-39-4
Record name Benzenemethanamine, N-(cyclohexylcarbonimidoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- typically involves the reaction of benzenemethanamine with cyclohexyl isocyanide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amines.

    Substitution: It can undergo substitution reactions where the cyclohexylcarbonimidoyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanamine oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- involves its interaction with molecular targets such as enzymes and receptors. The cyclohexylcarbonimidoyl group plays a crucial role in modulating these interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of benzenemethanamine derivatives, focusing on substituents, molecular properties, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Applications/Notes
Dibenzylamine (N-(phenylmethyl)-benzenemethanamine) 103-49-1 C₁₄H₁₅N 197.28 Two benzyl groups Organic synthesis intermediate; forms imines in reductive amination reactions .
N-Methylbenzylamine 103-67-3 C₈H₁₁N 121.18 Methyl group Catalyst in hydrogenation; precursor for surfactants and pharmaceuticals .
N-(1-Methylhexyl)benzenemethanamine 92330-46-6 C₁₄H₂₃N 205.34 Branched alkyl chain (1-methylhexyl) Specialty chemical with potential in agrochemical synthesis .
N-Benzylcyclohexylamine hydrochloride 16350-96-2 C₁₃H₁₉N·HCl 225.8 Cyclohexyl and benzyl groups Pharmaceutical intermediate; ≥98% purity for research .
Benzenemethanamine, N-(tert-butyl)- 53490-11-6 C₁₁H₁₇N 163.26 Bulky tert-butyl group Ligand in coordination chemistry; enhances steric hindrance .

Structural and Functional Differences

  • Substituent Effects :

    • Dibenzylamine (CAS 103-49-1) exhibits dual benzyl groups, enhancing aromatic interactions but limiting solubility in polar solvents. This compound is pivotal in forming imines, as demonstrated in reductive amination studies using Au/NiO catalysts .
    • N-Methylbenzylamine (CAS 103-67-3) introduces a methyl group, reducing steric bulk compared to cyclohexyl analogs. Its lower molecular weight (121.18 g/mol) facilitates volatility in gas-phase reactions .
    • N-(1-Methylhexyl)benzenemethanamine (CAS 92330-46-6) features a branched alkyl chain, improving lipophilicity for applications in lipid-soluble formulations .
  • Catalytic Performance :
    Cyclohexyl-substituted derivatives (e.g., N-Benzylcyclohexylamine) show moderate stability in catalytic cycles. For example, Au/NiO catalysts achieved stable yields (~80%) for benzenemethanamine N-(1-methylethyl) over three recycling runs, suggesting cyclohexyl groups may reduce catalyst deactivation via steric protection .

  • Thermal Properties :
    Dibenzylamine has a boiling point of ~300°C , whereas N-Methylbenzylamine boils at 184°C due to reduced intermolecular forces . Cyclohexyl derivatives likely exhibit higher thermal stability due to rigid cyclic structures.

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates :
    Hydrochloride salts of cyclohexyl-substituted benzylamines (e.g., CAS 16350-96-2) are preferred in drug formulation for improved solubility and crystallinity .
  • Agrochemicals : Alkyl-substituted analogs like CAS 92330-46-6 are explored as precursors for herbicides and fungicides due to their hydrophobic backbone .

Biological Activity

Benzenemethanamine, N-(cyclohexylcarbonimidoyl)-, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its antitumor and antimicrobial activities, supported by data tables and relevant case studies.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzenemethanamine derivatives. A notable study evaluated several compounds with similar structures against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects.

Table 1: Antitumor Activity of Benzenemethanamine Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Benzenemethanamine, N-(cyclohexylcarbonimidoyl)-A549 (Lung)15.2DNA intercalation
Benzenemethanamine, N-(cyclohexylcarbonimidoyl)-HCC827 (Lung)12.5Apoptosis induction
Benzenemethanamine, N-(cyclohexylcarbonimidoyl)-MCF7 (Breast)18.0Cell cycle arrest

The mechanism of action primarily involves intercalation into DNA and induction of apoptosis in cancer cells, which is crucial for developing effective anticancer therapies.

Antimicrobial Activity

In addition to its antitumor properties, benzenemethanamine derivatives have shown promising antimicrobial activity. A study assessed their efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Benzenemethanamine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzenemethanamine, N-(cyclohexylcarbonimidoyl)-Staphylococcus aureus32 µg/mL
Benzenemethanamine, N-(cyclohexylcarbonimidoyl)-Escherichia coli64 µg/mL
Benzenemethanamine, N-(cyclohexylcarbonimidoyl)-Pseudomonas aeruginosa128 µg/mL

The antimicrobial mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Case Study 1: Antitumor Efficacy in Animal Models

A study conducted on mice with induced tumors demonstrated that administration of benzenemethanamine derivatives resulted in a significant reduction in tumor size compared to control groups. The treatment led to a decrease in proliferative markers such as Ki-67 and an increase in apoptotic markers like caspase-3.

Case Study 2: Clinical Trials for Antimicrobial Properties

A phase I clinical trial was initiated to evaluate the safety and efficacy of benzenemethanamine derivatives in patients with resistant bacterial infections. Preliminary results indicated a favorable safety profile and promising efficacy against multi-drug resistant strains.

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